

Spectral Analysis of 1-(2-Chlorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Chlorophenyl)piperazine**

Cat. No.: **B141456**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-(2-Chlorophenyl)piperazine**, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1-(2-Chlorophenyl)piperazine**.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppm	Assignment	Description
~7.34	Ar-H	Aromatic proton adjacent to chlorine
~7.20	Ar-H	Aromatic proton
~7.02	Ar-H	Aromatic proton
~6.94	Ar-H	Aromatic proton
~3.01	-CH ₂ - (Piperazine)	Protons on carbons adjacent to the phenyl group
~2.02	-CH ₂ - (Piperazine) & -NH	Protons on carbons adjacent to the NH group and the NH proton

Table 1: ^1H NMR spectral data for 1-(2-Chlorophenyl)piperazine in CDCl_3 .^[1]

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum identifies the different carbon environments in the molecule. While specific experimental data for **1-(2-Chlorophenyl)piperazine** was not available in the searched resources, the following table provides estimated chemical shift ranges based on the analysis of similar structures.

Chemical Shift (δ) ppm (Estimated)	Assignment	Description
145-155	Ar-C	Aromatic carbon attached to nitrogen
125-135	Ar-C	Aromatic carbon attached to chlorine
120-130	Ar-CH	Aromatic carbons
50-55	-CH ₂ - (Piperazine)	Carbons adjacent to the phenyl group
45-50	-CH ₂ - (Piperazine)	Carbons adjacent to the NH group

Table 2: Estimated ^{13}C NMR chemical shift ranges for 1-(2-Chlorophenyl)piperazine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3250-3500	N-H Stretch	Secondary amine (piperazine)
3010-3100	C-H Stretch	Aromatic ring
2850-2960	C-H Stretch	Aliphatic (piperazine ring)
1585-1600	C=C Stretch	Aromatic ring
1400-1500	C=C Stretch	Aromatic ring
1200-1300	C-N Stretch	Aryl-amine
1000-1100	C-Cl Stretch	Chloro-aromatic

Table 3: Characteristic IR absorption bands for 1-(2-Chlorophenyl)piperazine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. The molecular weight of **1-(2-Chlorophenyl)piperazine** is 196.67 g/mol .[\[2\]](#)

Electron Ionization (EI-MS) Data

The following table lists the major fragments observed in the mass spectrum of **1-(2-Chlorophenyl)piperazine** obtained by gas chromatography-mass spectrometry (GC-MS).

m/z	Relative Intensity (%)	Possible Fragment
198	6.0	$[M+2]^+$ (presence of ^{37}Cl isotope)
196	18.6	$[M]^+$ (Molecular ion)
156	32.4	$[M - C_2H_4N]^+$
154	100.0	$[M - C_2H_4N]^+$ (with ^{35}Cl)
138-142	Variable	Fragments from piperazine ring cleavage
111	6.8	$[C_6H_4Cl]^+$

Table 4: Key mass spectrometry fragmentation data for 1-(2-Chlorophenyl)piperazine.[\[1\]](#)[\[2\]](#)

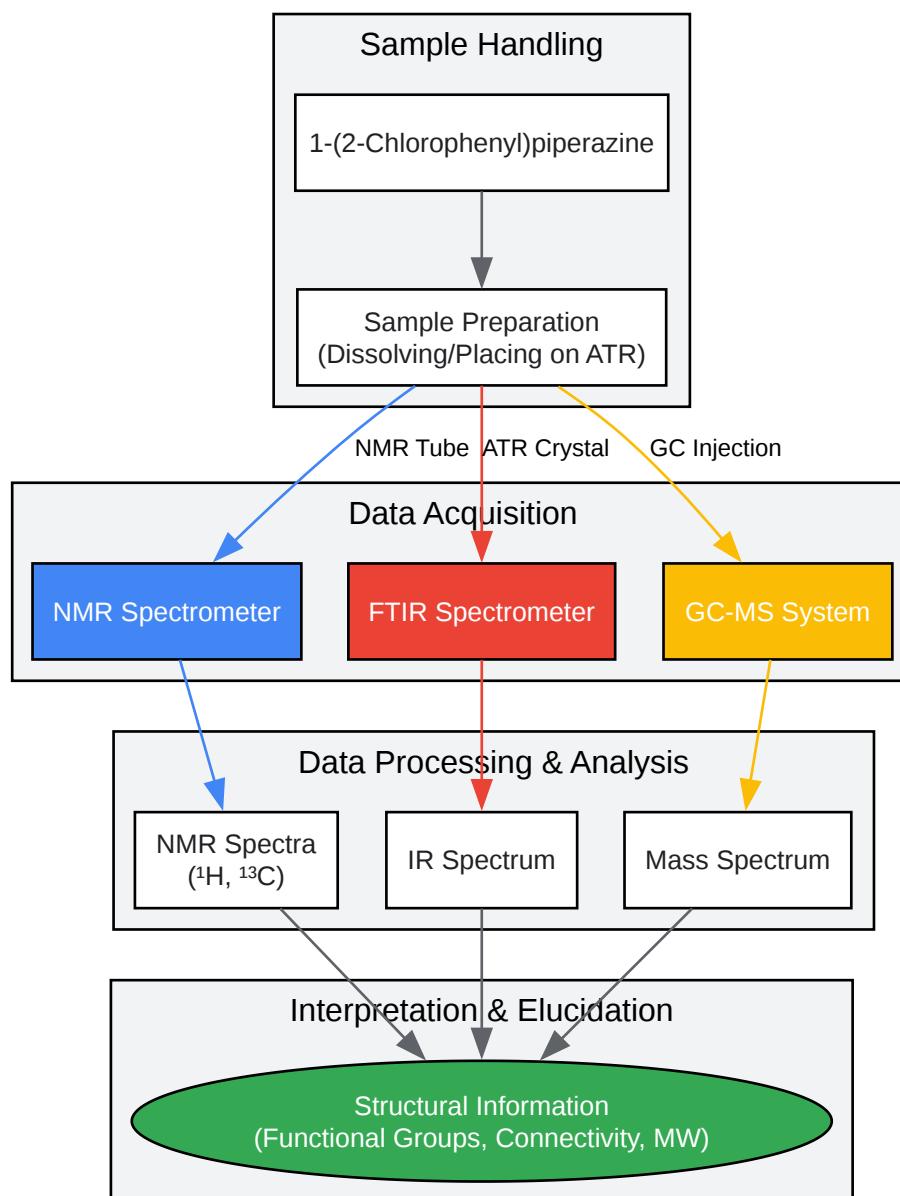
Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(2-Chlorophenyl)piperazine** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H and ^{13}C NMR spectra on a spectrometer (e.g., a 400 MHz instrument).
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol (ATR Method)


- Sample Preparation: Place a small amount of the solid **1-(2-Chlorophenyl)piperazine** sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the background spectrum of the clean ATR crystal. Then, record the sample spectrum over a range of approximately $4000\text{-}400\text{ cm}^{-1}$.
- Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1-(2-Chlorophenyl)piperazine** in a volatile organic solvent such as methanol or dichloromethane.
- Injection: Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the solution into the gas chromatograph, which separates the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron impact (EI) at 70 eV.
- Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **1-(2-Chlorophenyl)piperazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Chlorophenyl)piperazine(39512-50-0) ^{13}C NMR spectrum [chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- To cite this document: BenchChem. [Spectral Analysis of 1-(2-Chlorophenyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141456#spectral-data-for-1-2-chlorophenyl-piperazine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com